![molecular formula C19H16N4O2 B3035840 5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile CAS No. 338749-67-0](/img/structure/B3035840.png)
5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile
Overview
Description
5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile (5-AMIN) is an organic compound that has become increasingly important in scientific research due to its unique properties. 5-AMIN is a highly versatile compound that can be used in a variety of applications in the laboratory, from drug research to biochemical studies.
Scientific Research Applications
Synthesis and Structural Analysis
- A compound structurally related to 5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile was synthesized using a four-component reaction, showcasing its potential in facilitating complex organic syntheses. The compound's crystal structure was determined using X-ray diffraction, highlighting its monoclinic system properties (Yang et al., 2011).
Catalysis in Aqueous Medium
- Research has demonstrated the effective single-pot synthesis of 2-amino nicotinonitrile derivatives, closely related to the compound . This process utilized tetrabutyl ammonium bromide as a catalyst in an aqueous medium, emphasizing the compound's potential in green chemistry (Kurumurthy et al., 2015).
Antimicrobial and Anti-inflammatory Applications
- Novel isoxazolyl pyrimidoquinolines and chromenopyrimidinones, derived from an isoxazolyl cyanoacetamide synthon related to the compound, were synthesized and found to exhibit significant antimicrobial, anti-inflammatory, and analgesic activities. This suggests potential applications in the development of new pharmaceuticals (Rajanarendar et al., 2012).
Antiprotozoal Activity
- A related compound, 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, was synthesized and evaluated for its antiprotozoal activity, showcasing potent effects against Trypanosoma and Plasmodium falciparum. This highlights the potential application of such compounds in treating protozoal infections (Ismail et al., 2003).
Potential as Aldose Reductase Inhibitors
- Isoxazolo-pyridazinones, structurally similar to the target compound, were studied for their potential as aldose reductase inhibitors. Some derivatives showed inhibitory properties comparable to those of established drugs, suggesting their application in treating complications of diabetes (Costantino et al., 1999).
Anticancer Assessment
- 2-Aminonicotinonitrile derivatives were synthesized and assessed for their anticancer properties. This research underscores the potential therapeutic applications of compounds structurally related to 5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile in oncology (Mansour et al., 2021).
properties
IUPAC Name |
5-acetyl-6-methyl-2-[(3-phenyl-1,2-oxazol-5-yl)methylamino]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-12-17(13(2)24)8-15(10-20)19(22-12)21-11-16-9-18(23-25-16)14-6-4-3-5-7-14/h3-9H,11H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTNLKNNUSTTPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)NCC2=CC(=NO2)C3=CC=CC=C3)C#N)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133361 | |
Record name | 5-Acetyl-6-methyl-2-[[(3-phenyl-5-isoxazolyl)methyl]amino]-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile | |
CAS RN |
338749-67-0 | |
Record name | 5-Acetyl-6-methyl-2-[[(3-phenyl-5-isoxazolyl)methyl]amino]-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338749-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-6-methyl-2-[[(3-phenyl-5-isoxazolyl)methyl]amino]-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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